1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride
Overview
Description
1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a piperazine moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to target theLeukotriene A-4 hydrolase in humans . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in the biochemical pathways .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may influence the leukotriene synthesis pathway .
Pharmacokinetics
For instance, the rate and extent of absorption would determine how much of the compound reaches systemic circulation, while metabolism and excretion would influence the compound’s elimination from the body .
Result of Action
Given the potential target of this compound, it may modulate inflammatory responses by altering leukotriene production .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with its target .
Biochemical Analysis
Cellular Effects
1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride affects various types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines, this compound has demonstrated antiproliferative effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway . This inhibition leads to reduced cell proliferation and increased apoptosis, highlighting its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active site of EGFR, preventing the phosphorylation and activation of downstream signaling proteins . This inhibition disrupts the signaling cascade, leading to altered gene expression and reduced cell proliferation. Additionally, this compound has been shown to inhibit the activity of certain kinases, further contributing to its antiproliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cell lines
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and improving survival rates in cancer models . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This interaction can affect the compound’s bioavailability and clearance, impacting its overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution pattern is influenced by its physicochemical properties, including its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, may influence its targeting to specific compartments or organelles, further modulating its effects on cellular processes.
Preparation Methods
The synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy-phenyl Intermediate: The synthesis begins with the preparation of 4-benzyloxybenzaldehyde through the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate.
Piperazine Coupling: The 4-benzyloxybenzaldehyde is then reacted with piperazine in the presence of a suitable catalyst, such as palladium on carbon, to form 1-(4-benzyloxy-phenyl)-piperazine.
Formation of the Dihydrochloride Salt: The final step involves the conversion of 1-(4-benzyloxy-phenyl)-piperazine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzyloxy-phenyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon and bases like sodium hydroxide.
Scientific Research Applications
1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Comparison with Similar Compounds
1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(4-Methoxy-phenyl)-piperazine: This compound has a methoxy group instead of a benzyloxy group, leading to differences in chemical reactivity and biological activity.
1-(4-Hydroxy-phenyl)-piperazine: The presence of a hydroxy group instead of a benzyloxy group affects the compound’s solubility and reactivity.
1-(4-Chloro-phenyl)-piperazine: The chloro group introduces different electronic effects, influencing the compound’s chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.2ClH/c1-2-4-15(5-3-1)14-20-17-8-6-16(7-9-17)19-12-10-18-11-13-19;;/h1-9,18H,10-14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCZIWXAAXMQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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